(S)-Nornicotine-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

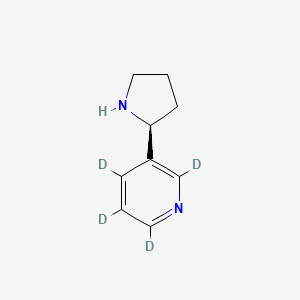

(S)-Nornicotine-d4 is a deuterated form of (S)-Nornicotine, a naturally occurring alkaloid found in tobacco plants The deuterium atoms replace hydrogen atoms in the molecule, making it useful in various scientific studies, particularly in the field of pharmacokinetics and metabolic research

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Nornicotine-d4 typically involves the deuteration of (S)-Nornicotine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions, including temperature and pressure, to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The purity and yield of the final product are critical, and therefore, rigorous quality control measures are implemented throughout the production process.

Análisis De Reacciones Químicas

Types of Reactions

(S)-Nornicotine-d4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst or under UV light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (S)-Nornicotine N-oxide, while reduction can produce (S)-Nornornicotine.

Aplicaciones Científicas De Investigación

(S)-Nornicotine-d4 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in studies involving the synthesis and degradation of nicotine-related compounds.

Biology: Helps in understanding the metabolic pathways of nicotine in biological systems.

Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of nicotine and its analogs.

Industry: Employed in the development of smoking cessation products and in the study of tobacco-related diseases.

Mecanismo De Acción

The mechanism of action of (S)-Nornicotine-d4 involves its interaction with nicotinic acetylcholine receptors (nAChRs) in the brain. These receptors are part of the cholinergic system and play a crucial role in neurotransmission. This compound binds to these receptors, mimicking the effects of acetylcholine, leading to the release of neurotransmitters such as dopamine. This interaction is responsible for the psychoactive effects associated with nicotine consumption.

Comparación Con Compuestos Similares

Similar Compounds

(S)-Nornicotine: The non-deuterated form of (S)-Nornicotine-d4.

Nicotine: The primary alkaloid found in tobacco, structurally similar but with different pharmacokinetic properties.

Anabasine: Another alkaloid found in tobacco, similar in structure but with distinct biological effects.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in mass spectrometry. This property is not present in its non-deuterated counterparts, making this compound a valuable tool in scientific research.

Actividad Biológica

(S)-Nornicotine-d4 is a deuterated analog of nornicotine, a compound derived from nicotine. The presence of deuterium atoms in its structure allows for enhanced analytical capabilities, particularly in the quantification of nornicotine levels in biological samples. This compound is primarily utilized as an internal standard in mass spectrometry techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .

Chemical Structure and Properties

- Molecular Formula : C₉H₈D₄N₂

- Deuterium Content : Four deuterium atoms replace hydrogen atoms, which aids in distinguishing it from non-deuterated compounds during analysis.

Biological Activity

This compound exhibits significant biological activity, particularly through its interaction with nicotinic acetylcholine receptors (nAChRs). This section discusses its pharmacological properties, metabolic pathways, and potential therapeutic applications.

Interaction with Nicotinic Receptors

Nornicotine and its derivatives, including this compound, have been shown to activate various subtypes of nAChRs. This activation can lead to the release of neurotransmitters such as dopamine, which is crucial for understanding the addictive properties associated with nicotine .

- Pharmacological Effects : Compared to nicotine, nornicotine has a more favorable pharmacokinetic profile and reduced toxicity, making it an attractive subject for research into smoking cessation therapies .

Metabolism

Research indicates that nornicotine can be metabolized into norcotinine in vivo. Understanding these metabolic pathways is essential for elucidating the biological effects of nornicotine and its derivatives .

Case Study: Pharmacogenetics of Nicotine Addiction Therapy (PNAT2)

In a clinical study involving blood and urine samples from participants undergoing smoking cessation treatment, this compound was used to quantify nicotine intake and metabolism rates. The study highlighted the importance of accurately measuring nornicotine levels to understand individual responses to nicotine addiction therapies .

Table of Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Parameter | Observation |

|---|---|

| Receptor Binding Affinity | Interacts with multiple nAChR subtypes |

| Metabolite Formation | Converts to norcotinine in various species |

| Toxicity Profile | Lower toxicity compared to nicotine |

| Pharmacokinetics | Favorable profile; aids in understanding addiction mechanisms |

| Research Applications | Used as an internal standard in analytical chemistry |

The mechanism of action for this compound is largely similar to that of nornicotine. It binds to nAChRs, facilitating neurotransmitter release. The deuterium substitution does not significantly alter its biological activity but allows researchers to trace its metabolic pathways effectively .

Propiedades

Fórmula molecular |

C9H12N2 |

|---|---|

Peso molecular |

152.23 g/mol |

Nombre IUPAC |

2,3,4,6-tetradeuterio-5-[(2S)-pyrrolidin-2-yl]pyridine |

InChI |

InChI=1S/C9H12N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9,11H,2,4,6H2/t9-/m0/s1/i1D,3D,5D,7D |

Clave InChI |

MYKUKUCHPMASKF-FUQHWSCXSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(N=C1[2H])[2H])[C@@H]2CCCN2)[2H] |

SMILES canónico |

C1CC(NC1)C2=CN=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.